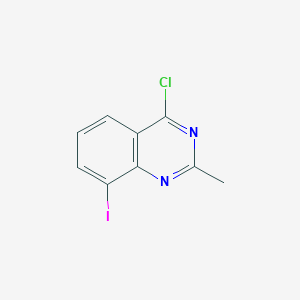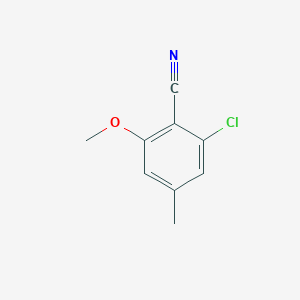
2-Chloro-6-methoxy-4-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methoxy-4-methylbenzonitrile is an organic compound with the molecular formula C9H8ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-4-methylbenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-Chloro-6-methoxy-4-methylbenzaldehyde with a suitable cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-Chloro-6-methoxy-4-methylbenzaldehyde in a suitable solvent, such as ethanol or methanol.
- Add an aqueous solution of sodium cyanide or potassium cyanide to the reaction mixture.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the ammoxidation of 2-Chloro-6-methoxy-4-methyltoluene using ammonia and air in the presence of a suitable catalyst, such as vanadium oxide or molybdenum oxide. This process allows for the direct conversion of the toluene derivative to the corresponding benzonitrile.
化学反应分析
Types of Reactions
2-Chloro-6-methoxy-4-methylbenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the chlorine atom.
Oxidation: 2-Chloro-6-hydroxy-4-methylbenzonitrile or 2-Chloro-6-formyl-4-methylbenzonitrile.
Reduction: 2-Chloro-6-methoxy-4-methylbenzylamine.
科学研究应用
2-Chloro-6-methoxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-Chloro-6-methoxy-4-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the methoxy and methyl groups can influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-Chloro-6-methylbenzonitrile: Lacks the methoxy group, which can affect its reactivity and applications.
2-Methoxy-6-methylbenzonitrile: Lacks the chlorine atom, leading to different chemical properties and reactivity.
4-Chloro-2-methoxybenzonitrile: The position of the substituents differs, resulting in variations in chemical behavior.
Uniqueness
2-Chloro-6-methoxy-4-methylbenzonitrile is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups on the benzene ring allows for a diverse range of chemical transformations and interactions.
属性
分子式 |
C9H8ClNO |
|---|---|
分子量 |
181.62 g/mol |
IUPAC 名称 |
2-chloro-6-methoxy-4-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-4H,1-2H3 |
InChI 键 |
KVVICPIAGDNGMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Cl)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13002743.png)


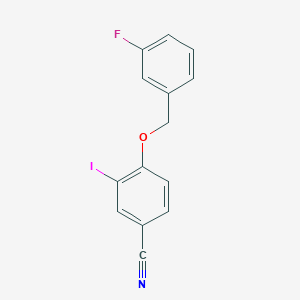
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B13002769.png)
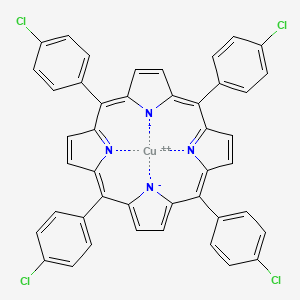
![5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13002774.png)
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13002776.png)
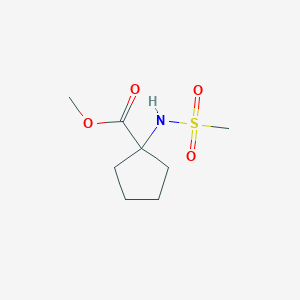

![4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine](/img/structure/B13002786.png)

